molecular formula C13H11N7 B11069074 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline CAS No. 62644-77-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline

Cat. No.: B11069074
CAS No.: 62644-77-3
M. Wt: 265.27 g/mol
InChI Key: WDWJAYZPMXLONE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline: is a heterocyclic compound that combines the structural features of pyrazole and quinoxaline with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of 3,5-dimethyl-1H-pyrazole. This can be achieved through the condensation of acetylacetone with hydrazine hydrate under reflux conditions.

    Quinoxaline Formation: The next step involves the formation of the quinoxaline ring. This is typically done by reacting o-phenylenediamine with a suitable diketone or dicarbonyl compound.

    Tetrazole Ring Formation: The final step involves the introduction of the tetrazole ring. This can be achieved by reacting the quinoxaline derivative with sodium azide and a suitable electrophile under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the quinoxaline ring, potentially leading to partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antifungal, and anticancer activities. These properties make it a promising candidate for drug development and therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable scaffold for the design of new drugs. Research is ongoing to identify specific molecular targets and optimize its pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl: This compound shares the pyrazole ring but lacks the quinoxaline and tetrazole rings.

    3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Similar in structure but with a hydroxyl group instead of the tetrazole and quinoxaline rings.

    4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Contains a pyrazole ring but differs in the substituents and overall structure.

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)tetrazolo[1,5-a]quinoxaline is unique due to its combination of three distinct heterocyclic rings. This structural complexity provides a versatile platform for chemical modifications and the development of new compounds with diverse applications. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

62644-77-3

Molecular Formula

C13H11N7

Molecular Weight

265.27 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)tetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C13H11N7/c1-8-7-9(2)19(16-8)12-13-15-17-18-20(13)11-6-4-3-5-10(11)14-12/h3-7H,1-2H3

InChI Key

WDWJAYZPMXLONE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N4C2=NN=N4)C

Origin of Product

United States

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